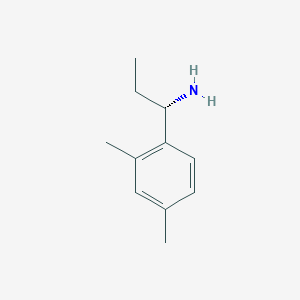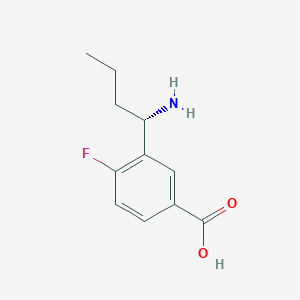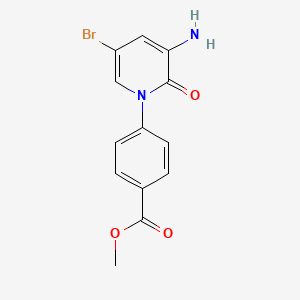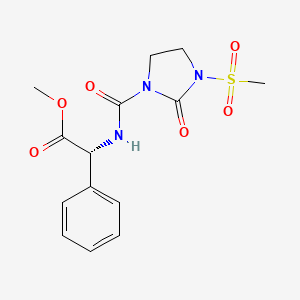
Mezlocillin impurity II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of mezlocillin impurity II involves the reaction of mezlocillin sodium with an oxidant in an organic solvent. The process includes steps such as esterification, where the compound is converted into methyl 3-(methylonyl)-2-oxoimidazolidine-1-carboxylate by optimizing reaction temperature and time . Industrial production methods focus on maintaining the impurity levels below 0.16 ppm to avoid carcinogenicity and mutagenicity threats .
Chemical Reactions Analysis
Mezlocillin impurity II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized into sulfoxide, producing different impurities.
Methanolysis: The compound can be degraded into different impurities through methanolysis.
Common reagents used in these reactions include oxidants and methanol, with reaction conditions varying based on the desired product. Major products formed from these reactions include various isomers and degradation products .
Scientific Research Applications
Mezlocillin impurity II is primarily studied for its role as a potential genotoxic impurity in pharmaceutical preparations. Research focuses on developing sensitive and specific methods for its detection and quantification to ensure the safety of mezlocillin drug products . The compound’s impurity profile and formation mechanisms are also investigated to guide improvements in manufacturing processes and storage conditions .
Mechanism of Action
As a genotoxic impurity, mezlocillin impurity II exerts its effects through the presence of an acyl chloride group, which is known to be mutagenic and carcinogenic. The compound’s molecular targets and pathways involve interactions with DNA, leading to potential genetic mutations and cancer development .
Comparison with Similar Compounds
Mezlocillin impurity II can be compared with other impurities found in mezlocillin, such as:
Impurity I, IV, V, and X: Formed through hydrolysis.
Impurity III: Formed through methanolysis.
Impurity XI: Formed through oxidation.
These impurities share similar formation pathways but differ in their chemical structures and potential effects. This compound is unique due to its specific genotoxic potential, necessitating stringent control measures in pharmaceutical preparations .
Properties
Molecular Formula |
C14H17N3O6S |
|---|---|
Molecular Weight |
355.37 g/mol |
IUPAC Name |
methyl (2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetate |
InChI |
InChI=1S/C14H17N3O6S/c1-23-12(18)11(10-6-4-3-5-7-10)15-13(19)16-8-9-17(14(16)20)24(2,21)22/h3-7,11H,8-9H2,1-2H3,(H,15,19)/t11-/m1/s1 |
InChI Key |
UHGSRPQOKQEZSO-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)N2CCN(C2=O)S(=O)(=O)C |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)N2CCN(C2=O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


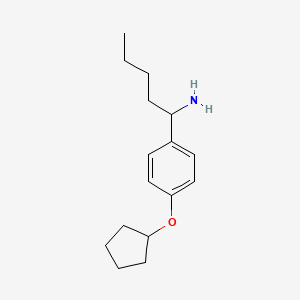
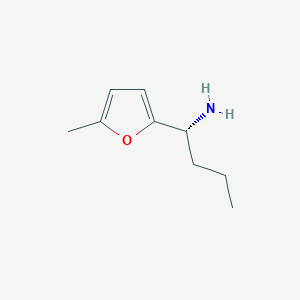
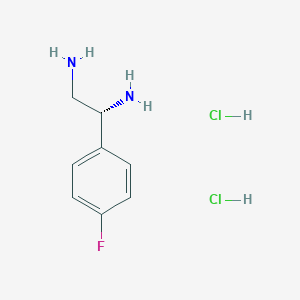
![6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13044149.png)
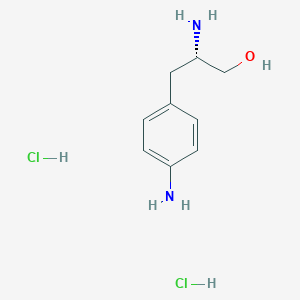
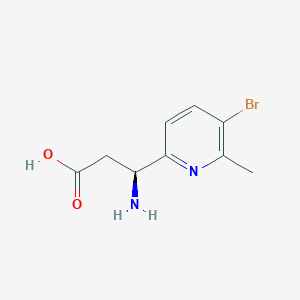
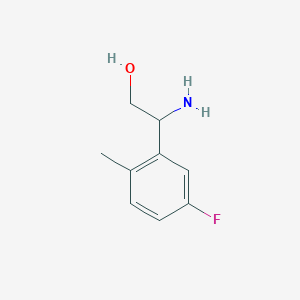
![N-(7-((2R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide](/img/structure/B13044166.png)
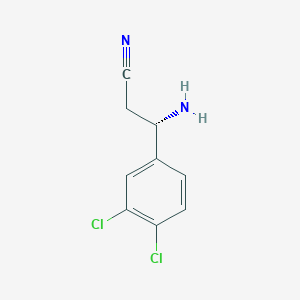
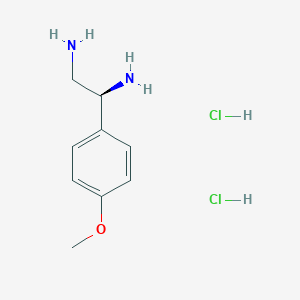
![1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one](/img/structure/B13044176.png)
